

An In-depth Technical Guide to (R)-5-Methylhydantoin for Advanced Research

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Compound of Interest

Compound Name: (R)-5-METHYLHYDANTOIN

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Introduction: The Significance of Chiral Hydantoins in Modern Chemistry

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a "privileged structure" in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors, coupled with multiple sites for substitution, has made it a cornerstone in the development of a wide array of pharmaceuticals. Drugs such as the anticonvulsant Phenytoin and the antiandrogen Enzalutamide feature this core structure, highlighting its therapeutic versatility.^{[1][2][3]}

Within this important class of compounds, chiral 5-monosubstituted hydantoins are of particular interest to researchers in drug discovery and development. The introduction of a stereocenter at the C5 position allows for precise three-dimensional interactions with biological targets, often leading to improved potency and reduced off-target effects. **(R)-5-Methylhydantoin** is a quintessential example of such a chiral building block. Its value extends beyond being a simple synthetic intermediate; it is a critical tool for probing enzyme stereospecificity and for constructing complex, enantiopure molecules.

This guide provides a comprehensive technical overview of **(R)-5-Methylhydantoin**, designed for researchers, scientists, and drug development professionals. It moves beyond basic data to

explore the causality behind its synthesis, the intricacies of its analysis, and its significant role in biochemistry and pharmaceutical design.

Core Physicochemical & Stereochemical Properties

The fundamental identity of **(R)-5-Methylhydantoin** is defined by its unique chemical and physical characteristics. Understanding these properties is the first step in its effective application in a research setting.

Property	Value	Source(s)
CAS Number	55147-68-7	Santa Cruz Biotechnology[1]
Molecular Formula	C ₄ H ₆ N ₂ O ₂	Santa Cruz Biotechnology[1]
Molecular Weight	114.10 g/mol	Santa Cruz Biotechnology[1]
IUPAC Name	(5R)-5-Methylimidazolidine-2,4-dione	PubChem[4]
Appearance	White to off-white crystalline solid	N/A
Melting Point	175-177 °C	N/A
Solubility	Soluble in water, methanol, and ethanol	N/A

The critical feature of this molecule is the chiral center at the C5 position. The "(R)" designation denotes the specific spatial arrangement of the methyl group, which is fundamental to its distinct biological activity. Enantiopurity is therefore a critical quality attribute, as the (S)-enantiomer may exhibit different, or even undesirable, biological effects.

Synthesis and Enantiomeric Purification: A Strategic Approach

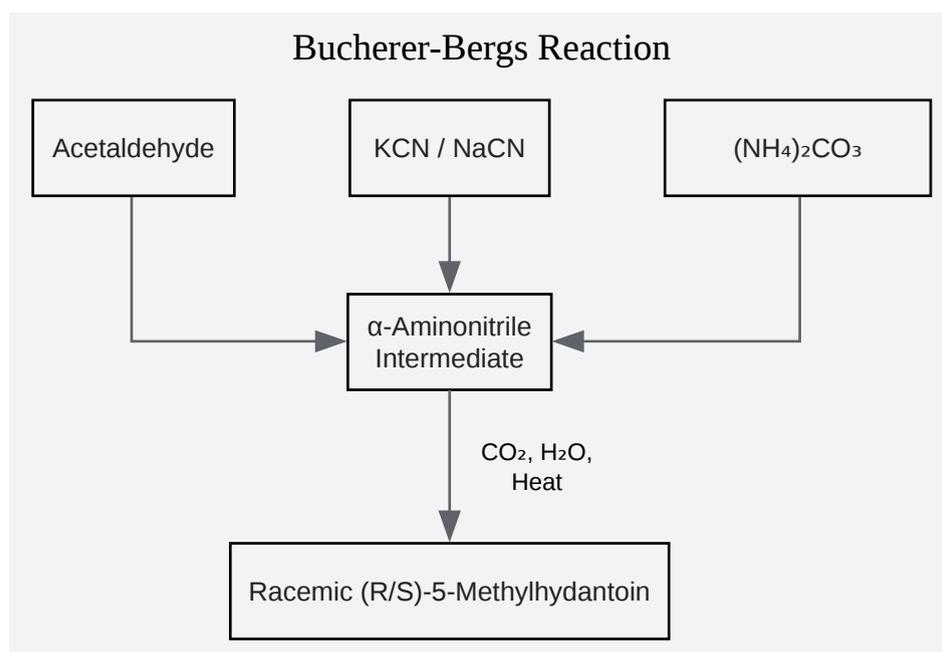
The generation of enantiopure **(R)-5-Methylhydantoin** is a non-trivial synthetic challenge that underscores key principles of asymmetric synthesis and chiral resolution. While numerous

methods exist for creating the racemic mixture, isolating the desired (R)-enantiomer requires a deliberate and precise strategy.

Racemic Synthesis: The Bucherer-Bergs Reaction

The most common and robust method for producing racemic 5-substituted hydantoins is the Bucherer-Bergs multicomponent reaction.[5][6] This one-pot synthesis is valued for its efficiency and use of readily available starting materials.

The causality behind this reaction involves the initial formation of an aminonitrile from an aldehyde (acetaldehyde for 5-methylhydantoin), cyanide, and ammonia (generated in situ from ammonium carbonate). This intermediate then undergoes cyclization upon reaction with another equivalent of ammonium carbonate (or carbon dioxide) to form the hydantoin ring.



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Caption: Workflow of the Bucherer-Bergs reaction for racemic 5-methylhydantoin.

Chiral Resolution: Isolating the (R)-Enantiomer

Given a racemic mixture, resolution is the most direct path to obtaining the enantiopure compound. Enzymatic resolution is a particularly elegant and efficient method, leveraging the

high stereospecificity of biological catalysts.

Trustworthiness through Biocatalysis: The enzyme dihydropyrimidinase (DHPase) provides a self-validating system for resolution. This enzyme selectively catalyzes the hydrolytic ring-opening of **(R)-5-methylhydantoin**, leaving the (S)-enantiomer untouched. This high degree of specificity ensures a clean separation, as only one enantiomer fits productively into the enzyme's active site.

This protocol is a representative methodology based on established principles of enzymatic resolution.

- Enzyme Preparation: Obtain or prepare a cell-free extract containing dihydropyrimidinase (e.g., from a recombinant *E. coli* expression system or a rat liver homogenate).
- Reaction Setup:
 - Dissolve racemic 5-methylhydantoin in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 8.0) to a final concentration of 50 mM.
 - Add the dihydropyrimidinase preparation to the substrate solution. The optimal enzyme loading should be determined empirically.
 - Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
- Reaction Monitoring (Self-Validation):
 - Periodically withdraw aliquots from the reaction mixture.
 - Analyze the aliquots by chiral HPLC (see protocol below) to monitor the disappearance of the (R)-enantiomer and the persistence of the (S)-enantiomer.
 - The reaction is complete when the peak corresponding to **(R)-5-methylhydantoin** is no longer detectable, or its concentration has plateaued.
- Workup and Isolation:
 - Terminate the reaction by denaturing the enzyme (e.g., by adding an organic solvent like acetonitrile or by heat treatment).

- Centrifuge the mixture to remove precipitated protein.
- The supernatant will contain the unreacted (S)-5-methylhydantoin and the ring-opened product, N-carbamoyl-D-alanine.
- Separate the desired (S)-enantiomer from the product by a suitable method, such as column chromatography or crystallization. Note: This protocol isolates the (S)-enantiomer. To obtain the (R)-enantiomer, one would need to isolate the N-carbamoyl-D-alanine and re-cyclize it under acidic conditions.

Analytical Methodologies for Quality & Purity Assessment

For any application in research or drug development, rigorous analytical characterization is mandatory. The primary analytical challenge for **(R)-5-Methylhydantoin** is the accurate determination of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

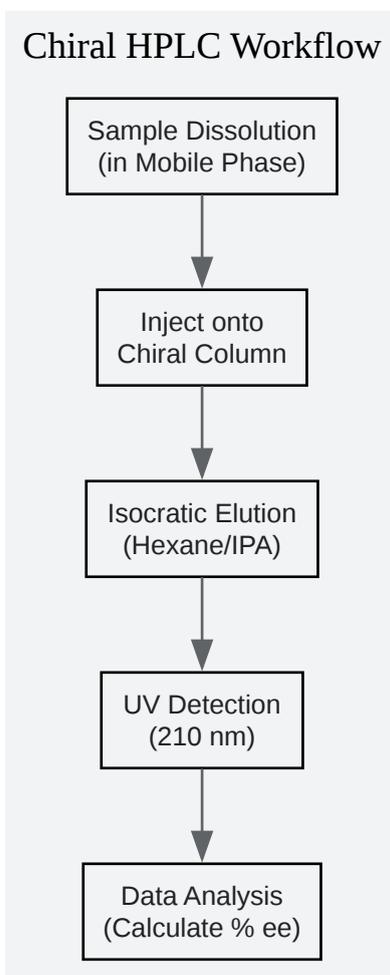
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is the most critical experimental decision. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for separating hydantoin enantiomers.^[7]

Causality in Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times. For hydantoins, interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral polymer grooves are the primary drivers of separation.

This protocol provides a robust starting point for method development.

- Instrumentation & Column:
 - HPLC system with a UV detector.

- Chiral Stationary Phase: CHIRALPAK® IE or a similar immobilized polysaccharide-based column (e.g., 250 x 4.6 mm, 5 μm).
- Mobile Phase Preparation:
 - Prepare an isocratic mobile phase of n-Hexane and 2-Propanol (e.g., 90:10 v/v).
 - Filter and degas the mobile phase prior to use to ensure system stability and prevent bubble formation.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection Wavelength: 210 nm.
 - Injection Volume: 10 μL.
- Sample Preparation:
 - Accurately weigh and dissolve the **(R)-5-Methylhydantoin** sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Analysis and Data Interpretation:
 - Inject a sample of the racemic mixture first to determine the retention times of both the (R) and (S) enantiomers.
 - Inject the sample of interest.
 - Calculate the enantiomeric excess (% ee) using the peak areas (A) of the R and S enantiomers: % ee = $[(A_R - A_S) / (A_R + A_S)] \times 100$



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Caption: Standard workflow for enantiomeric excess (% ee) determination by chiral HPLC.

Structural Confirmation: NMR and Mass Spectrometry

While chiral HPLC confirms enantiopurity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure and assessing overall purity.

- ^1H NMR Spectroscopy: The proton spectrum provides a fingerprint of the molecule. For 5-methylhydantoin, one would expect to see signals for the methyl group (a doublet), the proton at C5 (a quartet), and the two N-H protons (broad singlets).

- ^{13}C NMR Spectroscopy: The carbon spectrum will show four distinct signals corresponding to the methyl carbon, the C5 methine, and the two carbonyl carbons (C2 and C4).
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak $[\text{M}+\text{H}]^+$ would be expected at m/z 115.1, and the sodium adduct $[\text{M}+\text{Na}]^+$ at m/z 137.1.

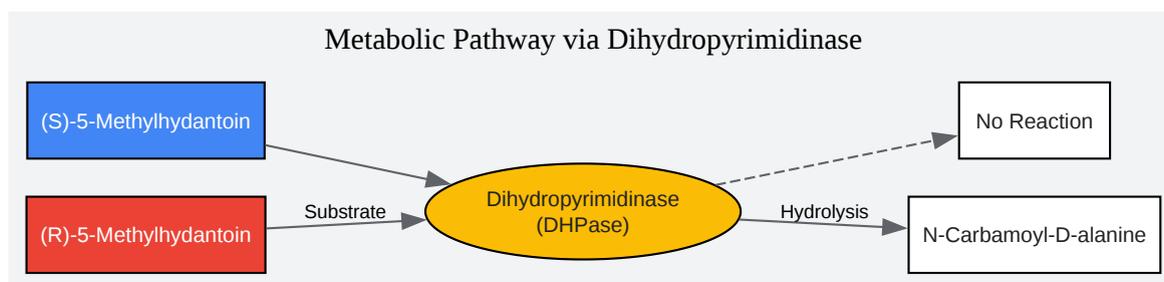
Biochemical Significance & Applications

The utility of **(R)-5-Methylhydantoin** is rooted in its specific interactions with biological systems and its value as a chiral synthon.

A Stereospecific Probe for Dihydropyrimidinase

One of the most significant roles of **(R)-5-Methylhydantoin** is as a chiral substrate for the enzyme dihydropyrimidinase (DHPase). This enzyme is a key component of the pyrimidine degradation pathway, responsible for hydrolyzing dihydropyrimidines like dihydrouracil.

Crucially, studies have demonstrated that DHPase is stereospecific. Research using rat liver enzyme preparations showed that only the (R)-isomer of 5-methylhydantoin is hydrolyzed by the enzyme, while the (S)-isomer is not a substrate. This makes **(R)-5-Methylhydantoin** an invaluable tool for biochemists studying DHPase kinetics, active site topology, and inhibitor screening.



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Caption: Stereospecific metabolism of 5-methylhydantoin by Dihydropyrimidinase (DHPase).

Applications in Drug Discovery and Development

As an enantiopure building block, **(R)-5-Methylhydantoin** is a valuable starting material for the synthesis of more complex chiral molecules.

- Scaffold for Anticonvulsants: The hydantoin core is central to many anticonvulsant drugs.[8] [9] **(R)-5-Methylhydantoin** can serve as a starting point for creating novel, enantiopure analogs of existing drugs like Ethotoin, allowing for the systematic exploration of structure-activity relationships (SAR).
- 3D Fragments for Drug Discovery: In modern drug discovery, there is a strong emphasis on moving away from flat, two-dimensional molecules. Chiral "3D fragments" like **(R)-5-Methylhydantoin** are highly sought after for fragment-based screening libraries, as they provide a rigid, stereochemically defined scaffold to explore chemical space more effectively. [1]
- Intermediate for Complex Syntheses: The hydantoin ring can be chemically modified or used as a chiral auxiliary to direct stereochemistry in subsequent synthetic steps, making it a versatile intermediate in multi-step organic synthesis.[10]

Safety, Handling, and Storage

(R)-5-Methylhydantoin should be handled using standard laboratory safety procedures.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Long-term storage at -20°C is recommended for optimal stability.

Conclusion

(R)-5-Methylhydantoin is far more than a simple chemical with a CAS number and molecular weight. It is a sophisticated tool for advanced research, offering insights into enzyme stereospecificity and providing a valuable chiral scaffold for the synthesis of novel bioactive

compounds. Its proper use requires a deep understanding of its stereochemistry, the strategic application of asymmetric synthesis or resolution, and rigorous analytical control. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively integrate this important molecule into their drug discovery and development programs.

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